4-Tetradecylbenzene-1,2-diamine
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Overview
Description
4-Tetradecylbenzene-1,2-diamine is an organic compound with the molecular formula C20H36N2 It is a derivative of benzene, where the benzene ring is substituted with a tetradecyl group and two amino groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tetradecylbenzene-1,2-diamine typically involves the alkylation of benzene followed by the introduction of amino groups. One common method is the Friedel-Crafts alkylation of benzene with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting tetradecylbenzene is then subjected to nitration to introduce nitro groups, which are subsequently reduced to amino groups using hydrogenation or other reducing agents like iron powder and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Tetradecylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, secondary and tertiary amines, and various substituted benzene derivatives .
Scientific Research Applications
4-Tetradecylbenzene-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Tetradecylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminobenzene: A simpler analogue with two amino groups on a benzene ring.
4-Decylbenzene-1,2-diamine: Similar structure but with a shorter alkyl chain.
4-Hexadecylbenzene-1,2-diamine: Similar structure but with a longer alkyl chain.
Uniqueness
4-Tetradecylbenzene-1,2-diamine is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The tetradecyl group increases the hydrophobicity and affects the compound’s solubility and interaction with biological membranes, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
4-tetradecylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-16-19(21)20(22)17-18/h15-17H,2-14,21-22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELHLMKHNRVDIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC(=C(C=C1)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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